
SARS-CoV-2 3CLpro-IN-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 3CLpro-IN-22 is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the viral replication process, making it a significant target for antiviral drug development. The inhibition of 3CLpro can effectively block the replication of the virus, thereby reducing the viral load in infected individuals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-22 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the core structure: This step involves the construction of the core scaffold of the molecule, often through a series of condensation reactions.
Functionalization: Introduction of various functional groups to enhance the binding affinity and specificity towards 3CLpro. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis process, optimizing reaction conditions to maximize yield and minimize costs. This may involve:
Batch processing: Large-scale reactors are used to carry out the reactions in batches.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and consistency.
Quality control: Rigorous testing is conducted to ensure the compound meets the required purity and potency standards.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 3CLpro-IN-22 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.
Scientific Research Applications
SARS-CoV-2 3CLpro-IN-22 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of 3CLpro inhibitors and to develop new antiviral compounds.
Biology: Helps in understanding the role of 3CLpro in the viral life cycle and its interactions with other viral and host proteins.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting viral replication.
Industry: Used in the development of diagnostic assays and antiviral drug formulations.
Mechanism of Action
SARS-CoV-2 3CLpro-IN-22 exerts its effects by binding to the active site of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins into functional proteins required for viral replication. The molecular targets include the catalytic dyad of 3CLpro, consisting of cysteine and histidine residues, which are essential for its proteolytic activity.
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: A covalent inhibitor of 3CLpro, used in combination with ritonavir in the treatment of COVID-19.
Ensitrelvir: Another non-covalent inhibitor of 3CLpro, approved in Japan for treating COVID-19.
WU-04: A non-covalent inhibitor of 3CLpro, currently in clinical trials.
Uniqueness
SARS-CoV-2 3CLpro-IN-22 is unique due to its specific binding mode and high affinity for the 3CLpro active site. Unlike covalent inhibitors, it forms non-covalent interactions, which may reduce the risk of off-target effects and improve safety profiles. Additionally, its structural features allow for potent inhibition even in the presence of resistance mutations in 3CLpro.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in combating COVID-19 and other related viral infections.
Properties
Molecular Formula |
C22H23ClN4O3 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
(2S)-N-benzyl-2-[[2-[(2-chloroacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C22H23ClN4O3/c23-11-20(28)25-14-21(29)27-19(22(30)26-12-15-6-2-1-3-7-15)10-16-13-24-18-9-5-4-8-17(16)18/h1-9,13,19,24H,10-12,14H2,(H,25,28)(H,26,30)(H,27,29)/t19-/m0/s1 |
InChI Key |
WMPMAHWIENRJCW-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CCl |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


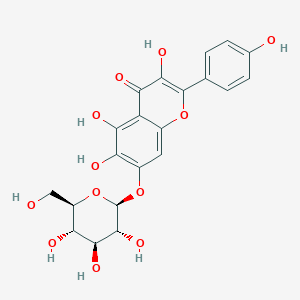

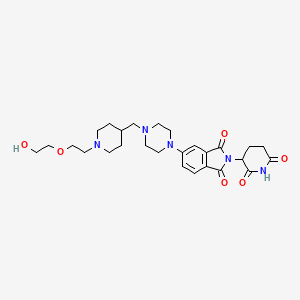
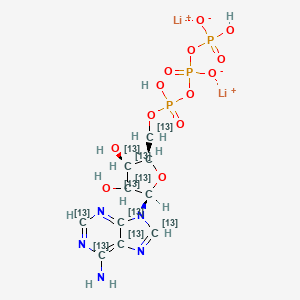

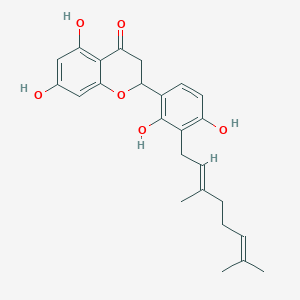
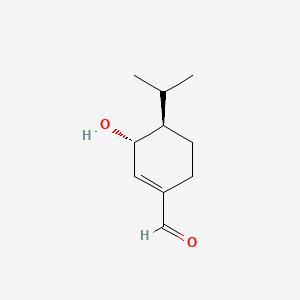

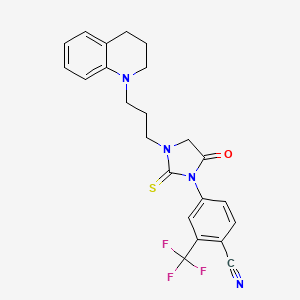
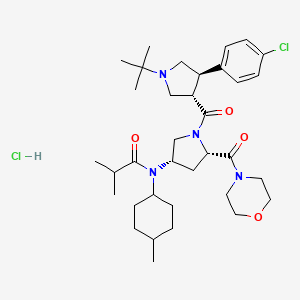

![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)

![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
